molecular formula C10H14BrNO2 B15062596 ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate

Cat. No.: B15062596
M. Wt: 260.13 g/mol
InChI Key: RVQJHTKSWQOBOH-ONEGZZNKSA-N
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Description

Ethyl (2E)-3-{5-bromo-3-azabicyclo[310]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure with a bromine atom and an azabicyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the replacement of the bromine atom with another functional group.

Scientific Research Applications

Ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The bromine atom may also play a role in these interactions by forming halogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but may lack the bromine atom or the azabicyclohexane moiety.

    Cyclopropenes: These compounds are precursors in the synthesis of bicyclo[3.1.0]hexanes and share some structural similarities.

Uniqueness

Ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is unique due to its combination of a bromine atom, an azabicyclohexane moiety, and a prop-2-enoate group. This combination of features provides distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

ethyl (E)-3-(5-bromo-3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate

InChI

InChI=1S/C10H14BrNO2/c1-2-14-8(13)3-4-9-5-10(9,11)7-12-6-9/h3-4,12H,2,5-7H2,1H3/b4-3+

InChI Key

RVQJHTKSWQOBOH-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C12CC1(CNC2)Br

Canonical SMILES

CCOC(=O)C=CC12CC1(CNC2)Br

Origin of Product

United States

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